Bicyclo[6.1.0]nonan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[610]nonan-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[610]nonane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[6.1.0]nonan-4-amine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the synthesis might involve the reduction of bicyclo[6.1.0]non-4-en-9-yl)methanol using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as Jones reagent can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is a typical reducing agent.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could introduce different functional groups.
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonan-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: Used in the production of stable molecular probes and other chemical tools.
Wirkmechanismus
The mechanism of action of bicyclo[6.1.0]nonan-4-amine involves its ability to participate in bioorthogonal reactions. The compound’s strained bicyclic structure makes it highly reactive towards azides in SPAAC reactions, forming stable triazole products . This reactivity is harnessed in various applications, including labeling biomolecules and detecting reactive metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonyne: A closely related compound used in similar bioorthogonal reactions.
Bicyclo[3.3.1]nonane: Another bicyclic compound with different structural features and applications.
Bicyclo[4.3.0]nonene: Used in the synthesis of nucleoside analogues.
Uniqueness
Bicyclo[6.1.0]nonan-4-amine is unique due to its specific bicyclic structure and the presence of an amine group, which imparts distinct reactivity and potential for various applications in chemistry and biology.
Eigenschaften
Molekularformel |
C9H17N |
---|---|
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonan-4-amine |
InChI |
InChI=1S/C9H17N/c10-9-3-1-2-7-6-8(7)4-5-9/h7-9H,1-6,10H2 |
InChI-Schlüssel |
RMEDTMKYQJMXNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC2CC2C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.